molecular formula C12H13N3O2S B300096 N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide

N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide

Cat. No. B300096
M. Wt: 263.32 g/mol
InChI Key: PMIDAJNWTNPHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide, also known as HPI-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. HPI-1 is a small molecule inhibitor that targets the activity of a specific protein, making it an attractive candidate for the development of new drugs.

Mechanism of Action

N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide works by binding to a specific protein, inhibiting its activity. The protein that N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide targets is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting the activity of this protein, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide can disrupt these processes, leading to the inhibition of cell growth or the induction of cell death.
Biochemical and Physiological Effects
N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In infectious diseases, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to inhibit the replication of certain viruses, leading to the inhibition of viral growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide in laboratory experiments is its specificity. N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide targets a specific protein, making it a useful tool for studying the role of this protein in various cellular processes. However, one of the limitations of using N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide is its potential toxicity. N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide. One direction is the development of N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide derivatives that have improved potency and selectivity. Another direction is the investigation of the potential applications of N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide as a therapeutic agent for cancer and infectious diseases is an area of active research.

Synthesis Methods

The synthesis of N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxyaniline to yield the final product, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide.

Scientific Research Applications

N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. In cancer research, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. In Alzheimer's disease research, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In infectious disease research, N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide has been shown to inhibit the replication of certain viruses, such as dengue virus.

properties

Product Name

N-(3-Hydroxy-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H13N3O2S/c1-15-6-5-13-12(15)18-8-11(17)14-9-3-2-4-10(16)7-9/h2-7,16H,8H2,1H3,(H,14,17)

InChI Key

PMIDAJNWTNPHSZ-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)O

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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